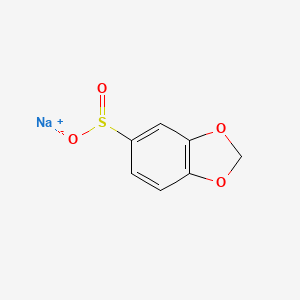![molecular formula C12H16N2O7 B12314641 [1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate](/img/structure/B12314641.png)
[1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
化合物[1-(4-羟基-5-(羟甲基)氧戊环-2-基)-2,4-二氧嘧啶-5-基]甲基乙酸酯 是一种复杂的有机分子,在各个科学领域都具有重要的意义。该化合物包含嘧啶环、糖部分和乙酸酯基团,使其成为研究和工业应用的多功能分子。
准备方法
合成路线和反应条件
[1-(4-羟基-5-(羟甲基)氧戊环-2-基)-2,4-二氧嘧啶-5-基]甲基乙酸酯 的合成通常涉及多个步骤,从容易获得的前体开始。该过程通常包括:
嘧啶环的形成: 这可以通过在酸性条件下,β-酮酯与尿素之间的缩合反应来实现。
糖部分的连接: 糖部分,如核糖,通过糖基化反应引入,通常使用路易斯酸催化剂。
乙酰化: 最后一步涉及使用乙酸酐在吡啶等碱的存在下对羟基进行乙酰化。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器、自动化合成和严格的质量控制措施,以确保高纯度和高产率。
化学反应分析
反应类型
[1-(4-羟基-5-(羟甲基)氧戊环-2-基)-2,4-二氧嘧啶-5-基]甲基乙酸酯: 经历各种化学反应,包括:
氧化: 羟基可以使用 PCC(吡啶氯铬酸盐)等氧化剂氧化形成酮或醛。
还原: 该化合物可以使用硼氢化钠等还原剂还原形成醇。
取代: 乙酸酯基团可以通过亲核取代反应被其他官能团取代。
常用试剂和条件
氧化: PCC、DMSO(二甲基亚砜)和乙酸。
还原: 硼氢化钠、氢化铝锂。
取代: 胺、硫醇和醇等亲核试剂。
主要产物
从这些反应形成的主要产物包括氧化衍生物、还原醇和具有各种官能团的取代类似物。
科学研究应用
[1-(4-羟基-5-(羟甲基)氧戊环-2-基)-2,4-二氧嘧啶-5-基]甲基乙酸酯: 在科学研究中具有广泛的应用:
化学: 用作合成更复杂分子的构件。
生物学: 研究其在生化途径中的潜在作用,以及作为酶活性的探针。
医学: 研究其潜在的治疗作用,包括抗病毒和抗癌特性。
工业: 用于生产药物,以及作为化学制造中的中间体。
作用机制
[1-(4-羟基-5-(羟甲基)氧戊环-2-基)-2,4-二氧嘧啶-5-基]甲基乙酸酯 的作用机制涉及它与特定分子靶标的相互作用。该化合物可以与酶和受体结合,调节其活性。例如,它可以通过靶向病毒酶抑制病毒复制,或通过与细胞途径相互作用诱导癌细胞凋亡。
相似化合物的比较
[1-(4-羟基-5-(羟甲基)氧戊环-2-基)-2,4-二氧嘧啶-5-基]甲基乙酸酯: 可以与以下类似化合物进行比较:
丙二酸二乙酯: 用于合成巴比妥类药物和其他药物.
奥氟沙星相关化合物 A: 药物质量控制中的参考标准.
[1-(4-羟基-5-(羟甲基)氧戊环-2-基)-2,4-二氧嘧啶-5-基]甲基乙酸酯 的独特性在于其特定的结构特征和跨越各个科学学科的多功能应用。
属性
分子式 |
C12H16N2O7 |
|---|---|
分子量 |
300.26 g/mol |
IUPAC 名称 |
[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate |
InChI |
InChI=1S/C12H16N2O7/c1-6(16)20-5-7-3-14(12(19)13-11(7)18)10-2-8(17)9(4-15)21-10/h3,8-10,15,17H,2,4-5H2,1H3,(H,13,18,19) |
InChI 键 |
OUJHXQPAZJKUCY-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


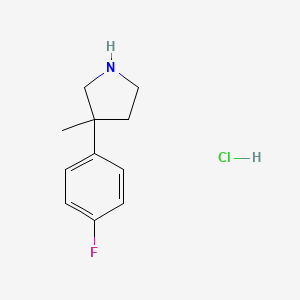
![7-(Piperidin-4-yl)tetrazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B12314559.png)
![N-[(2,4-dimethylphenyl)methyl]-2-hydroxy-N-methylacetamide](/img/structure/B12314567.png)
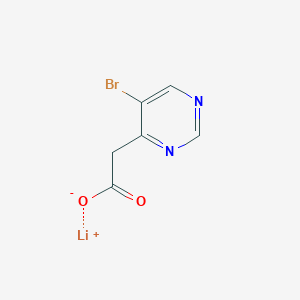
![11-Hydroxy-6,10,13-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B12314576.png)
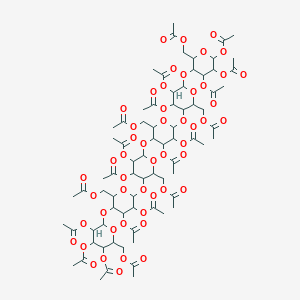
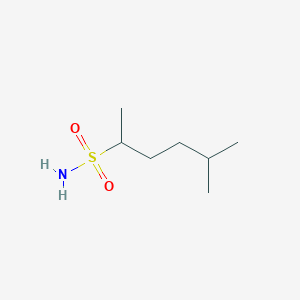
![[2-(11-Acetyloxy-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12314592.png)
![8-Oxo-3-(pyridin-1-ium-1-ylmethyl)-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate](/img/structure/B12314594.png)
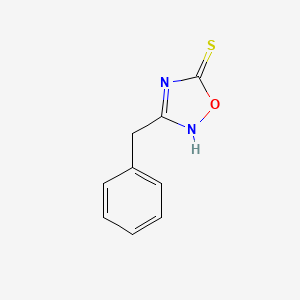
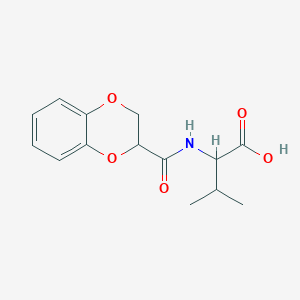
![rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane, cis](/img/structure/B12314612.png)

